Enantiomeric Purity: A One-Through-Process Achieving >99.9% ee for (S)-2-Amino-8-nonenoic Acid
An asymmetric synthesis of the protected (S)-enantiomer (iso-Boc (S)-2-amino-8-nonenoic acid) proceeds in a single, streamlined 'through-process' without intermediate isolation, achieving an exceptional enantiomeric excess of >99.9% ee [1]. This contrasts with earlier multi-step (e.g., 6-step) syntheses for the same target that offered lower overall yields (typically <50% theoretical yield) and required expensive chiral auxiliaries or catalysts [2].
| Evidence Dimension | Enantiomeric Excess (ee) and Process Efficiency |
|---|---|
| Target Compound Data | >99.9% ee (for iso-Boc (S)-2-amino-8-nonenoic acid) achieved in a one through-process [1] |
| Comparator Or Baseline | Prior 6-step syntheses (Faucher et al., 2004; Wang et al., 2007) with lower overall yields and theoretical yield limitations of 50% per step [2] |
| Quantified Difference | >99.9% ee vs. unspecified but presumably lower ee in multi-step processes; improved overall yield of 60% vs. lower yields from multi-step sequences [1] |
| Conditions | Enzymatic reductive amination of an α-keto acid substrate using a leucine dehydrogenase (LeuDH) variant [1][3] |
Why This Matters
Procurement of >99.9% ee material minimizes downstream chiral purification costs and ensures the highest possible yield of the active pharmaceutical ingredient (API).
- [1] Park, J., Moore, J. C., & Xu, F. (2016). Asymmetric Synthesis of iso-Boc (S)-2-Amino-8-nonenoic Acid in One Through-Process. Organic Process Research & Development, 20(1), 76-80. View Source
- [2] Wang, X. J., Zhang, L., Smith-Keenan, L. L., Houpis, I. N., & Farina, V. (2007). Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor. Organic Process Research & Development, 11(1), 60-63. View Source
- [3] Justia Patents. (2015). Variant polypeptides capable of aminating aliphatic alpha keto acids. US Patent 10,113,152. View Source
